molecular formula C12H10N4O2 B5570260 4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol

4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol

Cat. No. B5570260
M. Wt: 242.23 g/mol
InChI Key: YNRRQFJFMPDKQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol, typically involves multi-step reactions. For instance, a study by Rangaswamy et al. (2017) describes the synthesis of functionalized pyrazole scaffolds through a four-step reaction, starting from salicyaldehyde derivatives (Rangaswamy et al., 2017). Similarly, Bade and Vedula (2015) reported the synthesis of pyrazole derivatives through a one-pot, four-component condensation reaction, demonstrating the complexity and efficiency of such synthetic methods (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, Ünver et al. (2009) used UV–vis, IR, NMR, and X-ray crystallography to determine the structure of triazolone compounds, closely related to pyrazole derivatives (Ünver et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, often leading to the formation of new compounds with distinct properties. Yıldırım et al. (2005) explored the functionalization reactions of pyrazole-carboxylic acid, demonstrating the compound's reactivity and potential for forming diverse derivatives (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. Kumara et al. (2018) conducted an analysis that included thermal analysis, revealing insights into the stability and physical behavior of pyrazole derivatives (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for the application of pyrazole derivatives in various fields. The study by Asegbeloyin et al. (2014) provides insights into the chemical properties of similar compounds by exploring their biological activity, which often relates to their chemical nature (Asegbeloyin et al., 2014).

Scientific Research Applications

Functionalization Reactions

Research has shown that compounds involving 1H-pyrazole and imidazole rings can undergo functionalization reactions, leading to the creation of various derivatives with potential applications in materials science, catalysis, and pharmaceuticals. For example, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine have been studied, resulting in compounds that could be useful in designing new materials or drugs (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

Another application is in the synthesis of tetrahydrobenzo[b]pyran derivatives using basic ionic liquids, which are important in the development of new pharmaceuticals and materials due to their diverse biological activities (Ranu, Banerjee, & Roy, 2008).

Imidazo[1,5-a]pyrazines Synthesis

Imidazo[1,5-a]pyrazines, closely related to the compound , have been synthesized and studied for their potential applications in drug development, particularly as kinase inhibitors or in the development of new therapeutic agents (Board et al., 2009).

Antimicrobial and Anticancer Applications

Thiosemicarbazide derivatives, which can be synthesized from compounds containing pyrazole and imidazole rings, have shown potential in antimicrobial and anticancer applications. This suggests that derivatives of the compound could also find uses in these areas (Elmagd et al., 2017).

CDK Inhibitors for Tumor Treatment

Compounds with pyrazole and imidazole units have been designed and evaluated as cyclin-dependent kinase (CDK) inhibitors, showing potential in the treatment of various human tumors. This highlights the potential therapeutic applications of such compounds in oncology (Lin et al., 2007).

properties

IUPAC Name

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-7-1-2-8(11(18)3-7)12-9(4-15-16-12)10-5-13-6-14-10/h1-6,17-18H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRRQFJFMPDKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol

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